Taxifolin-3-glucopyranoside

Overview

Description

Taxifolin-3-glucopyranoside, also known as Dihydroquercetin-3-glucopyranoside, is a natural polyphenol compound found in plants and fruits, such as pine needles, grapevines, and apples. It has been studied for its potential health benefits and has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has been identified as a promising substance for its potential therapeutic effects in various diseases, including cancer, diabetes, and cardiovascular diseases.

Scientific Research Applications

Anticancer Activity

Taxifolin-3-glucopyranoside has demonstrated anticancer potential. A study by Qing (2012) found that taxifolin, alongside 3,3′-dimethyl ellagic acid-4-O-β-D-glucopyranoside, inhibited the proliferation of various cancer cells in a dose- and time-dependent manner. This effect was notably strong against MGC, HepG-2, and Hce-8693 cells, suggesting a promising role in cancer treatment (Qing, 2012).

Treatment of Atopic Dermatitis

In the context of skin conditions like atopic dermatitis, this compound has shown beneficial effects. A study using TAX derived from Rhododendron mucronulatum roots indicated an immunomodulatory effect that could be applicable in treating atopic dermatitis. This involved modulation of various inflammatory factors and immunoglobulins such as eosinophils, IgE, and interleukins (Ahn et al., 2010).

Potential in Managing Diabetes

The compound's role in managing diabetes has also been researched. A study by Yoon et al. (2019) involving taxifolin derivatives isolated from pigmented rice showed that these compounds could inhibit carbohydrate hydrolyzing enzymes. This suggests a potential strategy for managing diabetes by reducing dietary carbohydrate absorption (Yoon et al., 2019).

Anti-Inflammatory Properties

This compound has also been identified for its anti-inflammatory properties. For instance, Vuong et al. (2018) studied alphitonin-4-O-β-D-glucopyranoside, synthesized from taxifolin, and found it effective in decreasing the production of inflammatory cytokines and increasing anti-inflammatory IL-10 levels in macrophages and in an arthritis animal model (Vuong et al., 2018).

Additional Studies

Further studies highlight the diverse applications of this compound. Research includes its identification in various plant species and its potential use in preventing metabolic disorders, as described in the synthesis of natural products like Ulmoside A (Macha et al., 2020). Additionally, its presence in seeds of medicinal plants and its structural identification in various compounds further expand its scientific relevance (Inada et al., 1992).

Mechanism of Action

Target of Action

Taxifolin-3-glucopyranoside, also known as dihydroquercetin, is a flavonoid compound that primarily targets the endothelial nitric oxide synthase (eNOS) and Src in cultured endothelial cells . These targets play a crucial role in cardiovascular function, and their activation has been associated with improved cardiovascular health .

Mode of Action

This compound interacts with its targets, leading to the phosphorylation of eNOS and Src . This interaction stimulates the formation of nitric oxide (NO), a potent vasodilator, which helps in the relaxation of blood vessels . The compound induces vasorelaxation through the activation of eNOS via the phosphoinositide-3 kinase (PI3K) and soluble guanylate cyclase (sGC) pathway .

Biochemical Pathways

The compound affects the PI3K/eNOS pathway, leading to the production of NO . NO is a critical molecule in several physiological processes, including vasodilation, immune response, and neurotransmission . The activation of this pathway results in endothelium-dependent relaxation, which is beneficial for cardiovascular health .

Pharmacokinetics

It is known that the compound has a high binding affinity, indicating its potential as a multitargeted therapy for various diseases

Result of Action

The activation of eNOS and Src by this compound leads to the production of NO, resulting in vasorelaxation . This effect can help improve cardiovascular function and reduce cardiovascular risks . Moreover, the compound has shown to have anti-proliferative effects on many types of cancer cells by inhibiting cancer cell lipogenesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is found in plant-based foods like fruit, vegetables, wine, tea, and cocoa , suggesting that diet can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Taxifolin-3-glucopyranoside interacts with various enzymes, proteins, and other biomolecules. For example, it has been shown to inhibit the ovarian cancer cell growth in a dose-dependent manner . It also acts as a potential chemopreventive agent by regulating genes via an ARE-dependent mechanism .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce cytotoxicity in colorectal cells in a dose-dependent manner .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it decreases the expression of β-catenin gene, AKT gene, and Survivin gene in both in vitro and in vivo settings .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been shown to improve calculation abilities and reduce mental fatigue in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

It is known that it can be directed to specific compartments or organelles .

properties

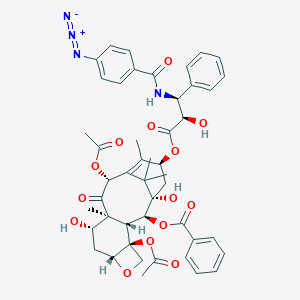

IUPAC Name |

(2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-27,29-30H,6H2/t13-,15-,17+,18-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQOMEDMFUMIMO-FHVPTPGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156095 | |

| Record name | Taxifolin-3-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129212-92-6 | |

| Record name | Taxifolin-3-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129212926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin-3-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B134411.png)